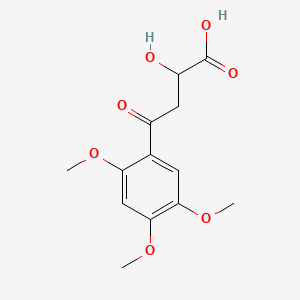
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is an organic compound with the molecular formula C13H16O6 It is characterized by the presence of a trimethoxyphenyl group attached to a butanoic acid backbone, which includes both a keto and a hydroxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable β-keto ester under acidic or basic conditions. The reaction proceeds through a series of steps, including aldol condensation, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-ketobutanoic acid.
Reduction: Formation of 4-(2,4,5-Trimethoxyphenyl)-4-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-cancer activity by inhibiting tubulin polymerization or anti-inflammatory effects by modulating cytokine production.
Comparison with Similar Compounds
Similar Compounds
4-(2,4,5-Trimethoxyphenyl)-4-oxobutyric acid: Similar structure but lacks the hydroxy group.
3,4,5-Trimethoxyphenylacetic acid: Contains a similar trimethoxyphenyl group but with a different backbone.
2,4,5-Trimethoxycinnamic acid: Features a trimethoxyphenyl group with a cinnamic acid backbone.
Uniqueness
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is unique due to the presence of both keto and hydroxy functional groups on the butanoic acid backbone, which can influence its reactivity and biological activity. The combination of these functional groups with the trimethoxyphenyl moiety provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
CAS No. |
84386-08-3 |
|---|---|
Molecular Formula |
C13H16O7 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-hydroxy-4-oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H16O7/c1-18-10-6-12(20-3)11(19-2)4-7(10)8(14)5-9(15)13(16)17/h4,6,9,15H,5H2,1-3H3,(H,16,17) |
InChI Key |
OBONXZUSAFUWST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CC(C(=O)O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















